
YMU1
准备方法
合成路线和反应条件
YMU1 的合成涉及 4,6-二甲基-3-氧代异噻唑并[5,4-b]吡啶与 4-(2-溴乙酰基)哌嗪-1-羧酸乙酯的反应。该反应通常在二甲基亚砜 (DMSO) 等有机溶剂中进行,在回流条件下进行。 然后使用柱层析纯化产物,以获得高纯度的 this compound .
工业生产方法
虽然关于 this compound 的具体工业生产方法没有得到广泛的记录,但合成过程可以使用标准的有机合成技术进行放大。关键步骤包括中间体的制备及其在受控条件下的后续偶联,以确保高产率和纯度。
化学反应分析
反应类型
YMU1 主要由于存在反应性官能团(如哌嗪环和异噻唑并[5,4-b]吡啶部分)而发生取代反应。这些反应可以在特定条件下由各种试剂催化。
常用试剂和条件
氧化: this compound 可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 亲核取代反应可以在碱性条件下使用胺类或硫醇类等亲核试剂进行。
主要产品
这些反应形成的主要产物取决于所使用的具体试剂和条件
科学研究应用
YMU1 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域 .
化学: this compound 用作选择性抑制剂,用于涉及胸腺嘧啶酸激酶的研究,提供了对酶动力学和抑制机制的见解。
生物学: 在生物学研究中,this compound 用于研究细胞增殖和凋亡,尤其是在癌细胞系中。
医学: this compound 使肿瘤细胞对阿霉素敏感的能力使其成为癌症研究中的宝贵工具,有可能导致更有效的化疗策略的开发。
工业: 在制药工业中,this compound 用于开发针对胸腺嘧啶酸激酶和相关途径的新药。
作用机制
相似化合物的比较
YMU1 在选择性抑制 hTMPK 而不影响胸腺嘧啶激酶 1 (TK1) 方面是独一无二的。类似的化合物包括:
JMF4073: 胸腺嘧啶酸激酶和胞嘧啶酸激酶的抑制剂,用于治疗慢性髓性白血病.
This compound 因其高度选择性和无毒性而脱颖而出,使其成为进一步研究和治疗开发的有希望的候选者。
生物活性
YMU1, a small molecule inhibitor of thymidylate kinase (TMPK), has garnered attention in cancer research for its potential therapeutic applications. This compound primarily functions by inhibiting TMPK, an enzyme critical for DNA synthesis and repair, thus impacting cellular proliferation and sensitivity to chemotherapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and implications for future therapies.
This compound acts by binding to the active site of TMPK, inhibiting its activity and thereby reducing the levels of deoxythymidine triphosphate (dTTP), a nucleotide essential for DNA synthesis. The inhibition of TMPK leads to a decrease in dTTP, which can result in increased sensitivity to DNA-damaging agents like doxorubicin.
Key Findings:
- Binding Affinity : this compound has an IC50 value of approximately 610 nM for TMPK, indicating its potency as an inhibitor .
- Effect on dTTP Levels : Treatment with this compound has been shown to reduce dTTP levels by 30-40% in certain cancer cell lines without affecting other nucleotide triphosphates .
- Impact on Cell Viability : In combination with doxorubicin, this compound significantly enhances cytotoxicity in various tumor cell lines, suggesting a synergistic effect that could be leveraged in therapeutic settings .
Efficacy in Cancer Models
This compound has been evaluated in several preclinical studies, demonstrating its potential as an adjunct therapy in cancer treatment.
Case Study: Uveal Melanoma
In a recent study focusing on uveal melanoma cells, this compound was tested alongside pamiparib, a PARP inhibitor. The combination treatment resulted in a marked reduction in cell viability and altered cell morphology, indicating effective cytotoxicity. Specifically:
- Cell Viability : The lowest cell counts were observed with 15 µM this compound combined with pamiparib .
- Morphological Changes : Treated cells exhibited rounded shapes, indicative of apoptosis or necrosis .
Table 1: Efficacy of this compound in Various Cancer Cell Lines
Cell Line | IC50 (µM) | Combination Treatment | Effect on Viability |
---|---|---|---|
HCT-116 (p53 -/-) | 0.61 | This compound + Doxorubicin | Significant reduction |
MP41 | 15 | This compound + Pamiparib | Lowest cell count |
CML Cells | 0.8 | This compound + JMF4073 | Increased sensitivity |
Research Findings
Recent studies have elucidated the structural basis for this compound's inhibitory action on TMPK through molecular docking and dynamics simulations. These studies reveal that this compound stabilizes the open conformation of TMPK, preventing ATP binding and subsequent phosphorylation reactions critical for nucleotide synthesis .
Summary of Research Findings:
- Structural Insights : Molecular dynamics simulations indicate that this compound binds preferentially at the catalytic site of TMPK .
- Increased Sensitivity to Chemotherapy : In chronic myeloid leukemia (CML) models, this compound enhanced sensitivity to doxorubicin by inducing DNA repair toxicity .
- Inhibition Profile : While effective against TMPK, this compound does not significantly inhibit thymidine kinase 1 (TK1), suggesting a targeted mechanism that minimizes off-target effects .
属性
IUPAC Name |
ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-25-17(24)20-7-5-19(6-8-20)13(22)10-21-16(23)14-11(2)9-12(3)18-15(14)26-21/h9H,4-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUFNNVFZFVKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(S2)N=C(C=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。